
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol is a complex organic compound that belongs to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its unique structure, which includes a cyclic ester formation with a benzoic acid derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ortho esters, including orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol, can be achieved through several methods. One common method is the Pinner reaction, where nitriles react with alcohols in the presence of hydrogen chloride to form imido ester hydrochlorides. These intermediates then convert to ortho esters upon standing with excess alcohol .
Industrial Production Methods: Industrial production of ortho esters often involves the reaction of 1,1,1-trichloroalkanes with sodium alkoxide. This method is less common but effective for large-scale synthesis. The reaction conditions typically require anhydrous environments and nonpolar solvents to ensure high yields .
Analyse Des Réactions Chimiques
Types of Reactions: Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Ortho esters are readily hydrolyzed in mild aqueous acid to form esters and alcohols.
Oxidation and Reduction: These reactions typically involve transition metal catalysts and specific conditions to achieve desired products.
Substitution: Substitution reactions often occur under acidic or basic conditions, depending on the desired outcome.
Major Products: The major products formed from these reactions include esters, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol has several applications in scientific research:
Mécanisme D'action
The mechanism of action for orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol involves its interaction with molecular targets through its ester and benzoic acid functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s unique structure allows it to participate in neighboring group participation (NGP) effects, which can influence its reactivity and stability .
Comparaison Avec Des Composés Similaires
Orthobenzoic acid, cyclic ester with 2-(hydroxymethyl)-2-methyl-1,3-propanediol can be compared to other ortho esters and benzoic acid derivatives:
Propriétés
Numéro CAS |
70637-00-2 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-methyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H14O3/c1-11-7-13-12(14-8-11,15-9-11)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
AABIHIQZAWJEDT-UHFFFAOYSA-N |
SMILES canonique |
CC12COC(OC1)(OC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
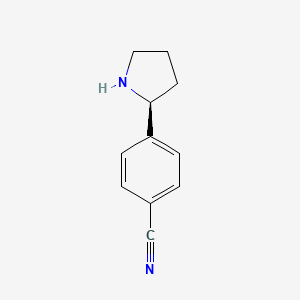
![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
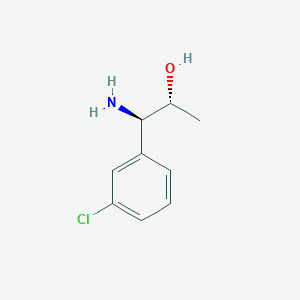
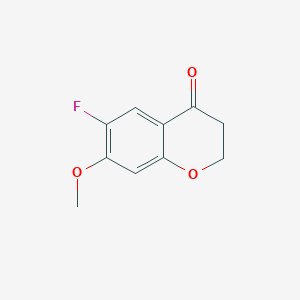
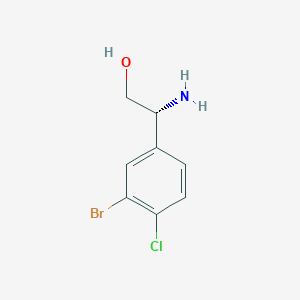
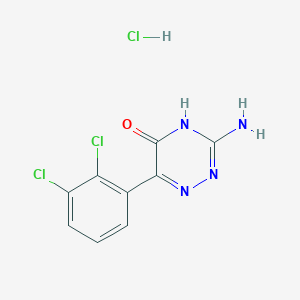
![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)


